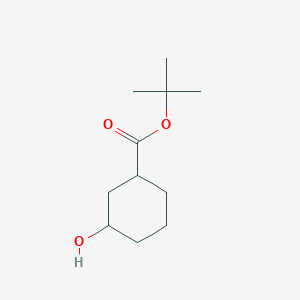
4-Chloro-5-methylbenzene-1,2-diamine;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methylbenzene-1,2-diamine: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic compounds with distinct chemical structures and properties. 4-Chloro-5-methylbenzene-1,2-diamine is characterized by the presence of chlorine and methyl groups on a benzene ring, along with two amine groups. 1-iodo-2,3,4,5-tetramethylbenzene features an iodine atom and four methyl groups attached to a benzene ring. These compounds are used in various chemical reactions and have applications in scientific research.
Preparation Methods
4-Chloro-5-methylbenzene-1,2-diamine: can be synthesized through a multi-step process involving nitration, reduction, and halogenation reactions. The nitration of 4-chloro-5-methylbenzene produces a nitro compound, which is then reduced to form the corresponding amine. Halogenation of the amine yields 4-Chloro-5-methylbenzene-1,2-diamine .
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction conditions typically involve heating the mixture to facilitate the substitution of a hydrogen atom with an iodine atom .
Chemical Reactions Analysis
4-Chloro-5-methylbenzene-1,2-diamine: undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitroso compounds, nitro compounds, and substituted derivatives .
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom, which can be replaced by other functional groups. Reagents such as sodium azide or potassium cyanide can be used for these substitutions .
Scientific Research Applications
4-Chloro-5-methylbenzene-1,2-diamine: is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It serves as an intermediate in the production of heterocyclic compounds and is used in the development of new materials for electronic applications .
1-iodo-2,3,4,5-tetramethylbenzene: It is also used in the preparation of radiolabeled compounds for medical imaging and in the synthesis of complex organic molecules for research purposes .
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylbenzene-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through electrophilic aromatic substitution reactionsThis mechanism is essential for the synthesis of complex organic molecules .
Comparison with Similar Compounds
4-Chloro-5-methylbenzene-1,2-diamine: can be compared with other similar compounds such as 4-chloro-o-phenylenediamine and 4-methyl-o-phenylenediamine . These compounds share similar structures but differ in the position and type of substituents on the benzene ring. The presence of different substituents can influence the reactivity and applications of these compounds .
1-iodo-2,3,4,5-tetramethylbenzene: is similar to compounds like 2-chloro-4-iodo-1-methylbenzene and 1,2-diamino-3,5-dimethylbenzene . These compounds also contain halogen and methyl groups on a benzene ring, but their reactivity and applications may vary based on the specific substituents present .
Properties
Molecular Formula |
C17H22ClIN2 |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
4-chloro-5-methylbenzene-1,2-diamine;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H9ClN2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-2-6(9)7(10)3-5(4)8/h5H,1-4H3;2-3H,9-10H2,1H3 |
InChI Key |
HZBOUCFELBYEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)N.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B12815135.png)





![Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate](/img/structure/B12815175.png)


![Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B12815194.png)



